molecular formula C7H5BrF2 B1273633 1-Bromo-4-(difluoromethyl)benzene CAS No. 51776-71-7

1-Bromo-4-(difluoromethyl)benzene

Cat. No.: B1273633
CAS No.: 51776-71-7
M. Wt: 207.01 g/mol
InChI Key: HUSPSWKWFREKSS-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-4-(difluoromethyl)benzene can be synthesized through the bromination of p-difluoromethylbenzene. The reaction is typically carried out at room temperature, using copper and nickel as catalysts . The reaction equation is as follows: [ \text{C}_6\text{H}_4\text{F}_2\text{CH}_2\text{Br} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_4\text{F}_2\text{CH}_2\text{Br}_2 ]

Chemical Reactions Analysis

1-Bromo-4-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

1-Bromo-4-(difluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:

The unique combination of bromine and difluoromethyl groups in this compound provides distinct reactivity and stability, making it valuable in various chemical processes.

Biological Activity

1-Bromo-4-(difluoromethyl)benzene is an aromatic compound characterized by a bromine atom and a difluoromethyl group attached to a benzene ring. Its molecular formula is C7H5BrF2C_7H_5BrF_2, and it has been studied for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.

  • Molecular Weight : Approximately 197.02 g/mol
  • Boiling Point : 100°C at 53 mmHg
  • CAS Number : 51776-71-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for potential electrophilic substitution reactions, while the difluoromethyl group can enhance lipophilicity, improving bioavailability and interaction with biological systems.

Enzyme Inhibition Studies

This compound has been shown to inhibit specific enzymes, making it a candidate for further investigation in drug development. The compound's ability to form stable complexes with proteins suggests its potential as a lead compound in the design of enzyme inhibitors.

Case Studies

  • Enzyme Interaction : Research indicates that this compound can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.
  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Bromo-4-(trifluoromethyl)benzeneBromine and trifluoromethyl groupsNotable enzyme inhibition; higher reactivity
1-Bromo-4-(difluoromethoxy)benzeneBromine and difluoromethoxy groupsEnhanced solubility; varied biological interactions
1-Bromo-3-(difluoromethyl)-2-methoxybenzeneBromine, difluoromethyl, and methoxy groupsPotentially different pharmacological profiles

Research Findings

Recent studies have highlighted the importance of substituent effects in determining the biological activity of halogenated benzene derivatives. The difluoromethyl group is particularly significant due to its influence on lipophilicity and electronic properties, which can affect binding affinity to target proteins.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSPSWKWFREKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375609
Record name 1-bromo-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51776-71-7
Record name 1-bromo-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(difluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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